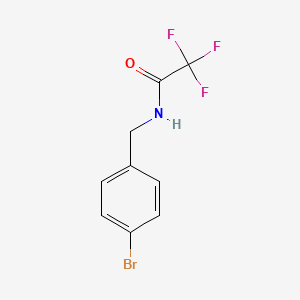

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide involves strategic chemical reactions, including bromination and acetylation processes. For instance, one method for synthesizing related compounds involves the reaction of bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding high purity products characterized by NMR, EI-MS, and FT-IR techniques (Polo et al., 2019).

Molecular Structure Analysis

The crystal structure and molecular configuration of related compounds have been extensively studied. Single-crystal X-ray diffraction analysis reveals detailed geometric parameters, showcasing how molecular packing and intermolecular interactions, such as hydrogen bonds and π interactions, contribute to the stability and properties of the compound (Polo et al., 2019).

Chemical Reactions and Properties

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide participates in various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing bioconjugates and radiolabeled compounds. For example, its derivatives have been used for the bifunctional linking of radiometals with antibodies, offering insights into the stability and reactivity of such complexes (Mathias et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide and related derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For instance, Shaaban (2017) describes the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity potential (Shaaban, 2017).

Analytical Chemistry Techniques

In analytical chemistry, derivatization techniques involving compounds like N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide are employed for the detection and measurement of various organic compounds. Spaulding and Charles (2002) discussed the use of derivatization agents, including similar trifluoroacetamide derivatives, for the analysis of oxygenated organics in environmental and biological samples. This technique enhances the measurement capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of compounds that are otherwise challenging to analyze (Spaulding & Charles, 2002).

Radiochemistry

In radiochemistry, derivatives of N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide have been utilized in the labeling of biomolecules for imaging and diagnostic purposes. Kuhnast et al. (2003) reported on the labeling of Spiegelmers, a class of synthetic oligonucleotides, with fluorine-18 and iodine-125 using N-(4-[18F]fluorobenzyl)-2-bromoacetamide. This method facilitates the production of radiolabeled compounds for positron emission tomography (PET) imaging and high-resolution autoradiography, offering insights into the distribution and accumulation of these compounds in biological systems (Kuhnast et al., 2003).

Drug Development

Furthermore, the compound finds relevance in drug development processes, where it acts as a precursor or intermediate for synthesizing pharmacologically active molecules. Hatfield, Eidell, and Stephens (2013) explored the fluorination of thiazole derivatives using N-fluorobenzenesulfonimide, which includes reactions involving bromobenzene solvents that are closely related to the chemistry of N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide. These reactions are crucial for introducing fluorine atoms into bioactive molecules, enhancing their metabolic stability and potential therapeutic efficacy (Hatfield, Eidell, & Stephens, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMQVIMVBTEOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)